REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:16]=[CH:15][C:7]([CH2:8][C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][N:10]=2)=[CH:6][CH:5]=1)([O-])=O>C(O)C.[Pd]>[NH2:1][C:4]1[CH:16]=[CH:15][C:7]([CH2:8][C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][N:10]=2)=[CH:6][CH:5]=1
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(CC2=NC=CC=C2)C=C1
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0.15 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Type
|
CUSTOM
|
Details
|
was vigorously stirred under hydrogen atmosphere for 8 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the Pd-C was filtered off
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was separated
|
Type
|
CUSTOM
|
Details
|
purified with column chromatography (ethyl acetate/hexane=1:1→2:1)
|
Reaction Time |
8 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC=C(CC2=NC=CC=C2)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.09 g | |
YIELD: CALCULATEDPERCENTYIELD | 84.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |